REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([Si](C(C)C)(C(C)C)C(C)C)[CH:9]=[CH:10][C:3]=12.C([Li])(CC)C.Cl[C:27]([O:29][CH2:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)=[O:28].[Cl-].[NH4+]>O1CCCC1>[Cl:1][C:2]1[C:7]([C:27]([O:29][CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[O:28])=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12 |f:3.4|
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
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ClC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
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Name
|
|
Quantity
|
14.6 mL
|
Type
|
reactant
|
Smiles
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C(C)(CC)[Li]
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Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
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ClC(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Type
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CUSTOM
|
Details
|
After the mixture was stirred at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Furthermore, the reaction solution was stirred at −78° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
|
DISSOLUTION
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Details
|
The residue was dissolved in tetrahydrofuran (17 ml)
|
Type
|
ADDITION
|
Details
|
1M tetrabutylammonium fluoride/tetrahydrofuran solution (16.9 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at ambient temperature for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
To the reaction solution were added ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1C(=O)OCC1=CC=CC=C1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 690 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |